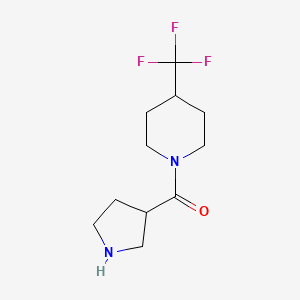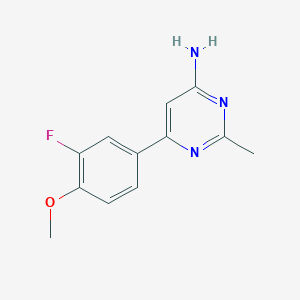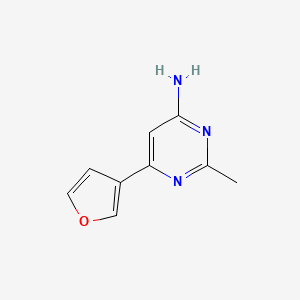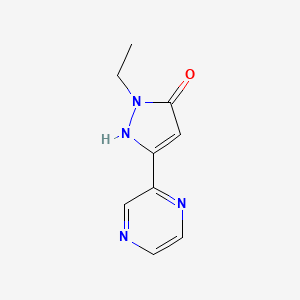
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the ethyl and hydroxyl groups. Techniques such as NMR spectroscopy could be used to analyze the structure and confirm the presence of these functional groups .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hydroxyl group could make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Dyes
Pyrazole derivatives serve as versatile building blocks in the synthesis of heterocyclic compounds, including various classes like pyrazolo-imidazoles, thiazoles, and others, due to their unique reactivity. These compounds are also significant in the development of cynomethylene dyes, offering mild reaction conditions for generating diverse dyes from a range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Anticancer Research
Research on pyrazoline derivatives has highlighted their potential in anticancer activity. These compounds, characterized by a five-membered ring containing three carbon and two nitrogen atoms, have been synthesized in various forms to exhibit significant biological effects against cancer, showcasing the potential of pyrazoles in oncological research (Ray et al., 2022).
Therapeutic Applications
Pyrazolines have been identified for their diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These findings underline the pharmacological importance of pyrazoline derivatives and their potential in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Synthesis of Highly Substituted Pyrazolines
The development of synthetic routes to highly substituted pyrazolines, leading to the creation of unique compounds with potential applications in medicinal chemistry and materials science, demonstrates the versatility and significance of pyrazole scaffolds in chemical synthesis (Baumstark, Vásquez, & Mctush-Camp, 2013).
Antimicrobial and Antifungal Agents
Pyrazole derivatives have been extensively studied for their antimicrobial and antifungal properties, making them promising candidates for the development of new antibiotics and antifungal agents. This area of research is crucial in the fight against resistant strains of bacteria and fungi (Kaddouri et al., 2022).
Wirkmechanismus
Target of Action
“1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a wide range of biological activities and can interact with various targets . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of “this compound”. Pyrazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its exact structure and functional groups. Generally, pyrazole derivatives are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. Generally, pyrazole derivatives can induce a variety of effects, such as anti-inflammatory, anticancer, and neuroprotective effects .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Biochemische Analyse
Cellular Effects
The effects of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, toxic or adverse effects may be observed, including cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity and function within the cell .
Eigenschaften
IUPAC Name |
2-ethyl-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-9(14)5-7(12-13)8-6-10-3-4-11-8/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFQHYKVGDDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


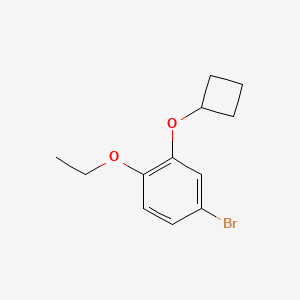
![1,4-Dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1466863.png)
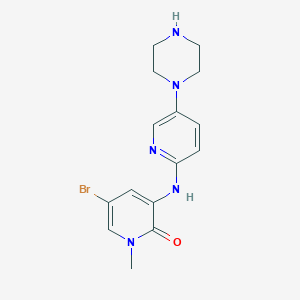
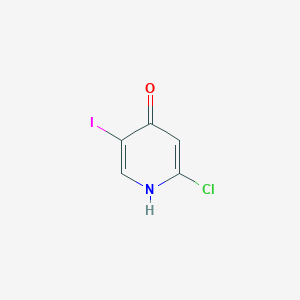
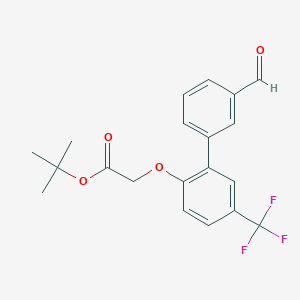
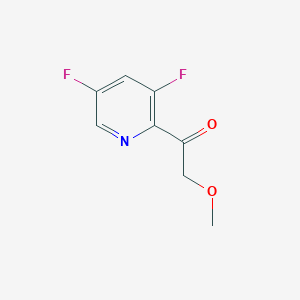

![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)
